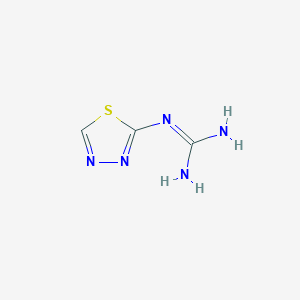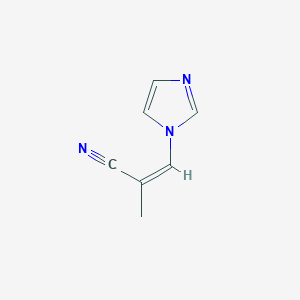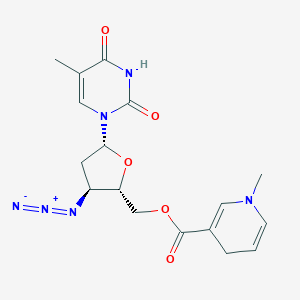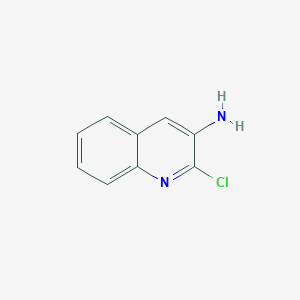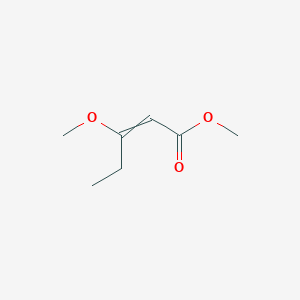
Methyl 3-methoxypent-2-enoate
Overview
Description
Methyl 3-methoxypent-2-enoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a colorless liquid with a fruity odor and is widely used as a flavoring agent in the food industry. In
Scientific Research Applications
Synthesis of Heterocyclic Systems : Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a closely related compound to Methyl 3-methoxypent-2-enoate, has been used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Renewable γ-Valerolactone and α-Methyl-γ-Valerolactone Methanolysis : In the context of sustainable chemistry, this compound was produced as a biobased product through methanolysis reaction of renewable γ-valerolactone and α-methyl-γ-valerolactone in the presence of dimethylcarbonate under acid conditions (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
Molecular Structure and Spectral Analysis : Methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(2-methoxyphenyl)prop-2-enoate (MFMSM) has been synthesized and characterized, indicating potential applications in antimicrobial activities. The compound's molecular structure, vibrational wave numbers, and thermodynamic properties were studied using Density Functional Theory (DFT) methods (Murugavel, Velan, Kannan, & Bakthadoss, 2017).
Synthesis of Methyl 2-(Ethynyl)alk-2(E)-enoates and 2-(1'-Chlorovinyl)alk-2(Z)-enoates : this compound has been used in the synthesis of ethynyl and chlorovinyl enoates, which have potential applications in organic synthesis and pharmaceutical chemistry (Deng, Jin, Fu, & Ma, 2009).
One-Pot Synthesis of Functionalized Methyl Cis-4-Oxoalk-2-enoates : This paper discusses a simple method for the one-pot synthesis of functionalized methyl cis-4-oxoalk-2-enoates, which are valuable intermediates in organic synthesis (Iesce, Cermola, Piazza, Scarpati, & Graziano, 1995).
Properties
IUPAC Name |
methyl 3-methoxypent-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRQVKLYAFXAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363534 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104065-67-0 | |
| Record name | Methyl 3-methoxypent-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30363534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
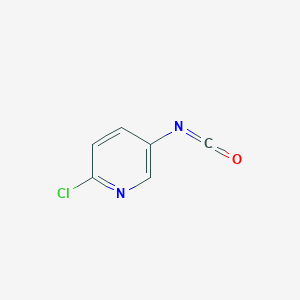
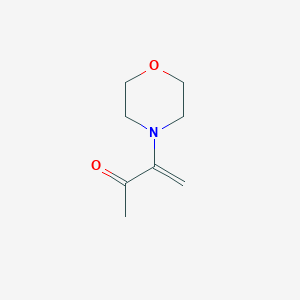
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)


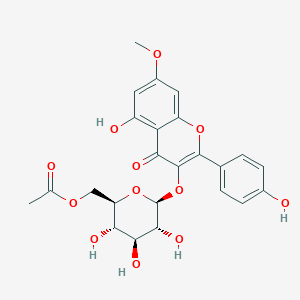
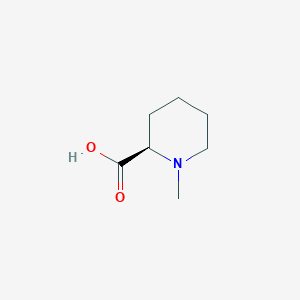
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)

